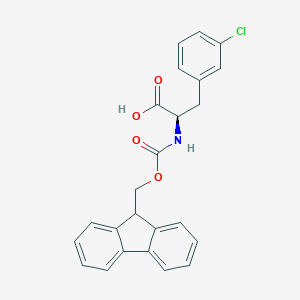

Fmoc-3-chloro-D-phenylalanine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2R)-3-(3-chlorophenyl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20ClNO4/c25-16-7-5-6-15(12-16)13-22(23(27)28)26-24(29)30-14-21-19-10-3-1-8-17(19)18-9-2-4-11-20(18)21/h1-12,21-22H,13-14H2,(H,26,29)(H,27,28)/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOZAKKJRIKXQPY-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC=C4)Cl)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50427304 | |

| Record name | Fmoc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

421.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

205526-23-4 | |

| Record name | Fmoc-3-chloro-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50427304 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Fmoc-3-Chloro-D-phenylalanine: A Technical Guide for Advanced Peptide Synthesis

Introduction: The Strategic Incorporation of Halogenated Amino Acids in Peptide Drug Discovery

In the landscape of modern peptide science and drug development, the use of non-canonical amino acids is a cornerstone for innovation. These unique building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptides, enhancing their stability, potency, and bioavailability. Among these, halogenated amino acids, and specifically Fmoc-3-chloro-D-phenylalanine, have emerged as critical components in the design of novel peptide therapeutics.

The introduction of a chlorine atom onto the phenyl ring of D-phenylalanine imparts significant physicochemical alterations. The chloro- group is electron-withdrawing and increases the hydrophobicity of the side chain. This modification can profoundly influence a peptide's conformation, metabolic stability, and interactions with biological targets.[1] The use of the D-enantiomer further provides resistance to proteolytic degradation. This guide provides a comprehensive technical overview of the chemical properties, applications, and handling of this compound for researchers, scientists, and professionals in drug development.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[2] Its fundamental properties are summarized in the table below, providing a foundational understanding for its use in synthesis and analysis.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [2][3] |

| Molecular Weight | 421.87 g/mol | [3] |

| CAS Number | 205526-23-4 | [2] |

| Appearance | White to off-white powder | [2] |

| Melting Point | 121 - 126 °C | [2] |

| Optical Rotation | [α]²⁰/D = +34 ± 2° (c=1 in DMF) | [2] |

| Purity | ≥98% (HPLC) | [2] |

Solubility Profile:

Spectroscopic and Physicochemical Characterization

While a comprehensive public database of spectroscopic data for this compound is not available, the expected spectral characteristics can be inferred from its structure and data for analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the Fmoc protecting group (aromatic protons between ~7.3 and 7.8 ppm, and aliphatic protons of the fluorenyl group), the α-proton and β-protons of the phenylalanine backbone, and the aromatic protons of the 3-chlorophenyl ring.

-

¹³C NMR: The carbon NMR spectrum will display distinct signals for the carbonyl carbons of the carboxylic acid and the Fmoc group, the aromatic carbons of the fluorenyl and 3-chlorophenyl rings, and the aliphatic carbons of the amino acid backbone and the Fmoc group.

Infrared (IR) Spectroscopy: The FTIR spectrum would be expected to exhibit characteristic absorption bands for:

-

O-H stretching of the carboxylic acid.

-

N-H stretching of the amide.

-

C=O stretching of the carboxylic acid and the urethane of the Fmoc group.

-

Aromatic C=C stretching.

-

C-Cl stretching.

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the compound's molecular weight, as well as characteristic fragmentation patterns.

Physicochemical Properties: A calculated partition coefficient (logP) for this compound is not readily available in public databases. However, the presence of the chloro- substituent is expected to increase its lipophilicity compared to the non-halogenated Fmoc-D-phenylalanine.

Applications in Peptide Synthesis and Drug Design

This compound is a valuable building block in solid-phase peptide synthesis (SPPS) for the creation of peptides with enhanced therapeutic potential.[5]

Key Advantages and Applications:

-

Enhanced Metabolic Stability: The D-configuration of the amino acid provides significant resistance to enzymatic degradation by proteases in vivo, prolonging the peptide's half-life.[1]

-

Modulation of Hydrophobicity and Binding Affinity: The chloro- group on the phenyl ring increases the hydrophobicity of the side chain, which can influence peptide folding, membrane permeability, and binding interactions with biological targets.[1]

-

Probing Structure-Activity Relationships (SAR): The defined position of the chlorine atom allows for systematic studies of how halogenation impacts a peptide's biological activity.[5]

-

Development of Novel Therapeutics: This modified amino acid is utilized in the synthesis of peptide-based drugs for various therapeutic areas, including oncology and metabolic diseases.[5]

Experimental Protocols: A Practical Guide

The following section provides detailed, step-by-step methodologies for the incorporation of this compound into a peptide sequence using manual Fmoc-based solid-phase peptide synthesis (SPPS).

Workflow for a Single Coupling Cycle in Fmoc-SPPS

Caption: A standard workflow for a single cycle in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Recommended Coupling Protocol for this compound

Due to the potential for steric hindrance from the chloro-substituent, a potent coupling reagent such as HATU is recommended to ensure high coupling efficiency.

Materials:

-

This compound

-

Peptide-resin with a free N-terminal amine

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Kaiser test kit

Procedure:

-

Resin Preparation: Swell the peptide-resin in DMF for 30-60 minutes in a reaction vessel.

-

Fmoc Deprotection:

-

Drain the DMF.

-

Add a 20% solution of piperidine in DMF to the resin and agitate for 5 minutes.

-

Drain the solution.

-

Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15-20 minutes.

-

Drain the solution and wash the resin thoroughly with DMF (5-7 times).

-

-

Amino Acid Activation and Coupling:

-

In a separate vessel, dissolve this compound (3 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6 equivalents) to the amino acid/HATU solution and vortex briefly to pre-activate for 1-2 minutes.

-

Immediately add the activated amino acid solution to the deprotected resin.

-

Agitate the reaction mixture at room temperature for 1-2 hours. For potentially difficult couplings, the reaction time can be extended.[6]

-

-

Monitoring and Washing:

-

Perform a Kaiser test to confirm the completion of the coupling (a negative result, indicated by yellow or colorless beads, is desired).[6]

-

If the Kaiser test is positive (blue beads), indicating incomplete coupling, a second coupling step (double coupling) should be performed.[6]

-

After a negative Kaiser test, drain the reaction solution and wash the resin with DMF (5-7 times) and DCM (3 times).

-

Standard Fmoc Deprotection Protocol

The removal of the Fmoc group is a critical step in SPPS.[7]

Materials:

-

Fmoc-protected peptide-resin

-

20% (v/v) piperidine in DMF

Procedure:

-

Add the 20% piperidine in DMF solution to the Fmoc-protected peptide-resin.

-

Agitate the mixture for an initial 3-5 minutes.

-

Drain the solution.

-

Add a fresh portion of 20% piperidine in DMF.

-

Continue to agitate for 15-20 minutes to ensure complete deprotection.

-

Drain the deprotection solution.

-

Thoroughly wash the resin with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

Cleavage and Final Deprotection

Once the peptide sequence is fully assembled, the peptide is cleaved from the resin, and any acid-labile side-chain protecting groups are removed simultaneously.

Materials:

-

Peptidyl-resin

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Water

-

Cold diethyl ether

Procedure:

-

Wash the peptidyl-resin with DCM and dry it under a stream of nitrogen.

-

Prepare a cleavage cocktail, typically consisting of TFA/TIS/Water (e.g., 95:2.5:2.5 v/v/v).

-

Add the cleavage cocktail to the resin and allow the reaction to proceed for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate containing the cleaved peptide.

-

Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

-

Centrifuge the mixture to pellet the peptide, decant the ether, and repeat the ether wash.

-

Dry the crude peptide pellet under vacuum.

Purification and Analysis

High-Performance Liquid Chromatography (HPLC) is the standard method for the purification of synthetic peptides.

HPLC Purification Workflow

Caption: Workflow for the HPLC purification of a synthetic peptide.

General HPLC Purification Protocol

Mobile Phases:

-

Mobile Phase A: 0.1% TFA in HPLC-grade water.

-

Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

Procedure:

-

Sample Preparation: Dissolve the crude peptide in Mobile Phase A. If solubility is an issue, a minimal amount of a stronger organic solvent like DMSO can be used, followed by dilution with Mobile Phase A.

-

Analytical HPLC: Perform an initial analytical run to determine the purity of the crude product and optimize the separation gradient.

-

Preparative HPLC: Use a C18 preparative column and a suitable gradient of Mobile Phase B to separate the target peptide from impurities.

-

Fraction Collection: Collect fractions corresponding to the main peptide peak.

-

Post-Purification Analysis: Analyze the collected fractions by analytical HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide as a white, fluffy powder.

Safety and Handling

-

General Handling: Avoid contact with skin and eyes. Avoid the formation of dust and aerosols. Use in a well-ventilated area.[8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.

-

Storage: Store in a tightly sealed container in a cool, dry place, typically at 2-8°C.[2]

-

In case of contact:

-

Skin: Wash off with soap and plenty of water.

-

Eyes: Flush with water as a precaution.

-

Inhalation: Move the person to fresh air.

-

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Comparative Analysis

This compound vs. Fmoc-D-phenylalanine: The primary difference is the increased hydrophobicity and the altered electronic properties of the phenyl ring due to the chloro-substituent. This can lead to stronger hydrophobic interactions and potentially altered binding affinities of the resulting peptide. The steric bulk of the chlorine atom may slightly reduce coupling efficiency compared to the non-halogenated analogue, necessitating the use of more potent coupling reagents.[6]

This compound vs. Fmoc-3-chloro-L-phenylalanine: The key difference lies in the stereochemistry. The D-isomer provides resistance to proteolytic cleavage, a crucial attribute for therapeutic peptides. The L-isomer, being the naturally occurring configuration, is susceptible to enzymatic degradation. Their chemical reactivity in peptide synthesis is expected to be similar, though their biological activities and the conformations they induce in peptides will differ significantly. The optical rotation will be of a similar magnitude but opposite in sign. For Fmoc-3-chloro-L-phenylalanine, the optical rotation is [α]²⁰/D = -37 ± 2° (c=1 in DMF).

Conclusion

This compound is a powerful and versatile building block for the synthesis of advanced peptides. Its unique combination of a D-amino acid backbone and a chlorinated aromatic side chain provides a strategic advantage in overcoming common challenges in peptide drug development, such as poor metabolic stability. By understanding its chemical properties and employing optimized synthetic protocols, researchers can effectively leverage this compound to create novel peptide therapeutics with improved pharmacological profiles.

References

- PubChem. Fmoc-3,4-dichloro-D-phenylalanine. [Link]

- AAPPTec.

- National Center for Biotechnology Information. Fluorescence Labeling of Peptides: Finding the Optimal Protocol for Coupling Various Dyes to ATCUN-like Structures. PubMed Central. [Link]

- Aapptec. Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. [Link]

- PubChem. Fmoc-phenylalanine. [Link]

- National Center for Biotechnology Information.

- ChemAxon.

- Human Metabolome Database. 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). [Link]

- ChemBK. FMOC-L-3-CHLOROPHENYLALANINE. [Link]

- ResearchGate.

- ResearchGate. Representation of previously studied halogenated peptide hydrogelators: Fmoc-Phe(X)-OH (2); H-DF(X)NKF(X)-OH (3) and H-KLVF(X)F(X)-OH (4). [Link]

- Aapptec. Fmoc-Phe(3-Cl)-OH [198560-44-0]. [Link]

- Donboo Amino Acid Co., Ltd. PHE1585 FMOC-D-3-氯苯丙氨酸205526-23-4 this compound. [Link]

- PubChem. This compound. [Link]

- PubMed.

- CentAUR. Comparison of the self assembly and ‐ cytocompatibility of conjugates of Fmoc (9 fluorenylmethoxycarbonyl)

- ResearchGate. FT-IR spectra of phenylalanine: pure (in black)

- ResearchGate. (a) The chemical formulae of Fmoc chloride, L-phenylalanine, Fmoc-L-phenylalanine (FmocF) and... [Link]

- ResearchGate.

Sources

- 1. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

An In-depth Technical Guide to Fmoc-3-chloro-D-phenylalanine: Properties, Synthesis, and Applications

This guide provides a comprehensive overview of Fmoc-3-chloro-D-phenylalanine, a critical building block in modern peptide chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the core scientific principles and practical applications of this unique amino acid derivative.

Introduction: The Significance of Modified Amino Acids in Peptide Science

The strategic incorporation of non-proteinogenic amino acids into peptide sequences is a cornerstone of contemporary drug discovery and chemical biology. These modifications allow for the fine-tuning of a peptide's pharmacological profile, including its stability, conformation, and binding affinity. Among these, halogenated amino acids have emerged as powerful tools for modulating the physicochemical properties of peptides.[1][2][3] The introduction of a chlorine atom onto the phenyl ring of phenylalanine, for instance, can significantly influence aromatic interactions, hydrophobicity, and metabolic stability.[4]

This compound, with its 9-fluorenylmethoxycarbonyl (Fmoc) protecting group, is specifically designed for use in solid-phase peptide synthesis (SPPS), the most prevalent method for creating custom peptides.[5][6] The D-configuration of the chiral center is of particular interest as it can impart resistance to enzymatic degradation and induce specific secondary structures in the resulting peptide. This guide will explore the fundamental properties of this compound, provide detailed protocols for its use, and discuss its applications in advancing therapeutic peptide design.

Physicochemical Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties dictate its behavior during peptide synthesis and influence the characteristics of the final peptide.

| Property | Value | Source(s) |

| Molecular Formula | C24H20ClNO4 | [5][7][8] |

| Molecular Weight | 421.87 g/mol (often rounded to 421.9 g/mol ) | [5][7][8][9][10] |

| Appearance | White to off-white powder | [5][8] |

| CAS Number | 205526-23-4 | [5][11] |

| Melting Point | 121 - 126 °C | [5] |

| Optical Rotation | [a]20/D = +34 ± 2° (c=1 in DMF) | [5] |

| Purity (Typical) | ≥ 98% (HPLC) | [5] |

Structural Elucidation: The structure of this compound consists of a D-phenylalanine core, a chloro-substituent at the meta-position (position 3) of the phenyl ring, and an Fmoc group protecting the alpha-amino group. This specific arrangement of atoms is crucial for its reactivity and the conformational properties it imparts to peptides.

Solid-Phase Peptide Synthesis (SPPS) with this compound

The incorporation of this compound into a growing peptide chain follows the standard principles of Fmoc-based SPPS.[6][12] The process involves a series of deprotection and coupling steps on a solid support (resin).

Detailed Step-by-Step SPPS Protocol

This protocol outlines the manual incorporation of a single this compound residue into a peptide sequence.

Materials:

-

Rink Amide resin (or other suitable resin depending on the desired C-terminus)[13]

-

Fmoc-protected amino acids (including this compound)

-

Coupling reagents: e.g., N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure, or HATU/HOAt[13][14]

-

Base: N,N-Diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM)[13][14]

-

Deprotection solution: 20% piperidine in N,N-Dimethylformamide (DMF)[13]

-

Solvents: DMF, Dichloromethane (DCM)

-

Washing solutions

-

Cleavage cocktail: e.g., 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)[6]

Procedure:

-

Resin Swelling: The resin is swelled in DMF for at least 30-60 minutes to ensure optimal accessibility of the reactive sites.[12][14]

-

Fmoc Deprotection: The Fmoc group of the N-terminal amino acid on the resin-bound peptide is removed by treatment with 20% piperidine in DMF.[13][14] This exposes a free amine for the subsequent coupling reaction.

-

Washing: The resin is thoroughly washed with DMF and DCM to remove residual piperidine and byproducts.

-

Amino Acid Activation: In a separate vessel, this compound (typically 3-5 equivalents relative to the resin loading) is pre-activated. For example, with DIC/Oxyma, the reagents are dissolved in DMF and allowed to react for a few minutes.[14]

-

Coupling: The activated this compound solution is added to the resin, followed by the addition of a base like DIPEA. The reaction is allowed to proceed for 1-2 hours.[14] Reaction completion can be monitored using a qualitative method like the Kaiser test.

-

Washing: The resin is washed again with DMF and DCM to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection, washing, and coupling steps are repeated for each subsequent amino acid in the desired sequence.[6]

-

Final Deprotection: After the final amino acid is coupled, the terminal Fmoc group is removed.

-

Cleavage and Side-Chain Deprotection: The synthesized peptide is cleaved from the resin, and the side-chain protecting groups are simultaneously removed by treatment with a cleavage cocktail.[6]

Experimental Workflow Diagram

Caption: Workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Applications in Drug Discovery and Chemical Biology

The incorporation of 3-chloro-D-phenylalanine into peptides offers several advantages for therapeutic and research applications.

-

Enhanced Metabolic Stability: The D-configuration of the amino acid provides resistance to proteolysis by endogenous proteases, which typically recognize L-amino acids. This can significantly increase the in vivo half-life of a peptide drug.

-

Conformational Constraint: The chloro-substituent can influence the conformational preferences of the peptide backbone through steric and electronic effects. This can lead to the stabilization of specific secondary structures, which may be crucial for receptor binding.

-

Modulation of Binding Affinity: The altered electronic properties and hydrophobicity of the chlorinated phenyl ring can impact the binding affinity of the peptide to its target protein.[15] This allows for the fine-tuning of potency and selectivity.

-

Probing Protein-Protein Interactions: Peptides containing 3-chloro-D-phenylalanine can be used as tools to study the structural and electronic requirements of protein-protein interactions.[16]

-

Development of Novel Antimicrobials: Halogenation is a known strategy to enhance the activity of antimicrobial peptides.[17] The incorporation of halogenated amino acids can improve the lytic activity and selectivity of these peptides.[1][2][3]

Logical Relationship Diagram: Impact on Peptide Properties

Caption: Impact of incorporating 3-chloro-D-phenylalanine on key peptide properties.

Analytical Characterization

After synthesis and purification, typically by reverse-phase high-performance liquid chromatography (RP-HPLC), the identity and purity of the peptide containing 3-chloro-D-phenylalanine must be confirmed.

-

Mass Spectrometry (MS): Techniques such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are used to verify the molecular weight of the synthesized peptide. The isotopic pattern of chlorine (a ~3:1 ratio of ³⁵Cl to ³⁷Cl) will be observable in high-resolution mass spectra.

-

High-Performance Liquid Chromatography (HPLC): RP-HPLC is used to assess the purity of the peptide. The retention time of the modified peptide will differ from its non-chlorinated counterpart due to the change in hydrophobicity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments can confirm the incorporation of the 3-chloro-D-phenylalanine residue and provide insights into the peptide's solution-state conformation.

Conclusion

This compound is a valuable and versatile tool for peptide chemists and drug developers. Its unique combination of an Fmoc protecting group, a D-chiral center, and a chlorinated aromatic side chain provides a powerful means to enhance the therapeutic potential of peptides. A thorough understanding of its properties and the appropriate synthetic protocols, as outlined in this guide, is crucial for its successful application in the design and synthesis of novel peptide-based therapeutics and research tools.

References

- Ningbo Inno Pharmchem Co.,Ltd. (n.d.). L-3-Chlorophenylalanine: A Versatile Building Block for Peptide Synthesis and Drug Discovery.

- Amblard, M., Fehrentz, J. A., Martinez, J., & Subra, G. (2006). Methods and protocols of modern solid phase peptide synthesis. Molecular Biotechnology, 33(3), 239-254.

- National Institutes of Health. (n.d.). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO).

- AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.

- Aapptec Peptides. (n.d.). Fmoc-Phe(3-Cl)-OH [198560-44-0].

- Chemdad. (n.d.). This compound.

- PubChem. (n.d.). This compound.

- Nowick, J. S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). UCI Department of Chemistry.

- ArTS. (n.d.). Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics.

- Saha, S., & van der Donk, W. A. (2025).

- BenchChem. (2025). Applications of Chlorinated Phenylalanine in Peptide Design: A Technical Guide.

- BenchChem. (2025). Optimizing Peptide Synthesis with Fmoc-3-chloro-L-phenylalanine: A Buyer's Guide.

- Istituto di Cristallografia - CNR. (n.d.). Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics.

- Ardelean, A. I., et al. (2021). Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents. ACS Medicinal Chemistry Letters, 12(4), 629–635.

- MDPI. (n.d.). Natural and Synthetic Halogenated Amino Acids—Structural and Bioactive Features in Antimicrobial Peptides and Peptidomimetics.

Sources

- 1. Natural and synthetic halogenated amino acids—structural and bioactive features in antimicrobial peptides and peptidomimetics [arts.units.it]

- 2. Natural and synthetic halogenated amino acids-structural and bioactive features in antimicrobial peptides and peptidomimetics - Istituto di Cristallografia - CNR [ic.cnr.it]

- 3. mdpi.com [mdpi.com]

- 4. nbinno.com [nbinno.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 7. This compound | Sigma-Aldrich [sigmaaldrich.com]

- 8. chemimpex.com [chemimpex.com]

- 9. peptide.com [peptide.com]

- 10. Fmoc-3-Chloro-L-Phenylalanine - Creative Peptides [creative-peptides.com]

- 11. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 12. chemistry.du.ac.in [chemistry.du.ac.in]

- 13. chem.uci.edu [chem.uci.edu]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. nbinno.com [nbinno.com]

- 16. nbinno.com [nbinno.com]

- 17. Antimicrobial Peptides Incorporating Halogenated Marine-Derived Amino Acid Substituents - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Fmoc-3-chloro-D-phenylalanine

This guide provides a comprehensive, in-depth technical overview for the synthesis of Fmoc-3-chloro-D-phenylalanine, a critical building block for researchers, scientists, and drug development professionals engaged in peptide synthesis and medicinal chemistry. This document eschews rigid templates in favor of a logical, field-proven workflow, offering not just procedural steps but the scientific rationale underpinning each methodological choice.

Introduction: The Significance of Halogenated Amino Acids in Peptide Science

The incorporation of unnatural amino acids into peptide scaffolds is a cornerstone of modern drug discovery, enabling the modulation of pharmacological properties such as metabolic stability, receptor affinity, and conformational rigidity.[1] Halogenated amino acids, in particular, have emerged as valuable tools for probing and enhancing peptide function. The introduction of a chlorine atom onto the phenyl ring of phenylalanine, as in 3-chloro-D-phenylalanine, can significantly alter the electronic and steric characteristics of the side chain. This modification can influence aromatic interactions, enhance hydrophobicity, and potentially increase the peptide's in vivo half-life by impeding enzymatic degradation.[2]

The D-configuration of the amino acid further contributes to proteolytic resistance, a crucial attribute for the development of peptide-based therapeutics.[3] The N-terminal fluorenylmethoxycarbonyl (Fmoc) protecting group is the industry standard for solid-phase peptide synthesis (SPPS), offering robust protection under a wide range of coupling conditions and facile, orthogonal deprotection with a mild base.[4] Consequently, this compound serves as a key intermediate in the design of novel therapeutic peptides, particularly in the development of targeted drug delivery systems where enhanced stability and specific molecular interactions are paramount.[5]

This guide will detail a reliable and reproducible synthetic pathway to this compound, commencing with the synthesis of the precursor amino acid, 3-chloro-D-phenylalanine, followed by its N-terminal protection with the Fmoc group.

Strategic Synthesis of the Precursor: 3-chloro-D-phenylalanine

A critical prerequisite for the synthesis of the target molecule is the availability of the enantiomerically pure precursor, 3-chloro-D-phenylalanine. While the racemic mixture, 3-chloro-DL-phenylalanine, is commercially available, its resolution or an asymmetric synthesis is necessary to obtain the desired D-enantiomer.[6] This section outlines a robust approach involving a Strecker synthesis to produce the racemic amino acid, followed by an enzymatic resolution to isolate the D-enantiomer.

Synthesis of 3-chloro-DL-phenylalanine via Strecker Synthesis

The Strecker synthesis is a classic and versatile method for the preparation of α-amino acids from aldehydes.[7][8] In this case, 3-chlorobenzaldehyde serves as the starting material. The reaction proceeds through the formation of an α-aminonitrile, which is subsequently hydrolyzed to the corresponding amino acid.

Experimental Protocol: Strecker Synthesis of 3-chloro-DL-phenylalanine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-Chlorobenzaldehyde | 140.57 | 14.06 g | 0.1 |

| Ammonium Chloride (NH₄Cl) | 53.49 | 6.42 g | 0.12 |

| Sodium Cyanide (NaCN) | 49.01 | 5.88 g | 0.12 |

| Ammonia (28% aq. solution) | 17.03 (as NH₃) | 15 mL | ~0.22 |

| Methanol | 32.04 | 50 mL | - |

| Hydrochloric Acid (conc.) | 36.46 | As required | - |

| Sodium Hydroxide | 40.00 | As required | - |

Procedure:

-

In a well-ventilated fume hood, a solution of ammonium chloride (6.42 g, 0.12 mol) in 15 mL of 28% aqueous ammonia is prepared in a round-bottom flask equipped with a magnetic stirrer.

-

To this solution, 3-chlorobenzaldehyde (14.06 g, 0.1 mol) dissolved in 50 mL of methanol is added.

-

The mixture is stirred at room temperature for 30 minutes to facilitate the formation of the corresponding imine.

-

A solution of sodium cyanide (5.88 g, 0.12 mol) in a minimal amount of water is then added dropwise to the reaction mixture. Caution: Sodium cyanide is highly toxic. Handle with extreme care and appropriate personal protective equipment. The reaction will generate hydrogen cyanide gas, a potent poison. This step must be performed in a certified chemical fume hood.

-

The reaction is stirred at room temperature for 24 hours. The formation of the α-aminonitrile can be monitored by Thin Layer Chromatography (TLC).

-

The solvent is removed under reduced pressure.

-

The resulting residue is treated with concentrated hydrochloric acid and refluxed for 6-8 hours to hydrolyze the nitrile group.

-

The solution is then cooled, and the pH is adjusted to the isoelectric point of 3-chloro-phenylalanine (approximately pH 6) with a sodium hydroxide solution.

-

The precipitated crude 3-chloro-DL-phenylalanine is collected by filtration, washed with cold water, and dried under vacuum.

Enzymatic Resolution of 3-chloro-DL-phenylalanine

The racemic mixture obtained from the Strecker synthesis can be resolved into its constituent enantiomers using enzymatic methods. Phenylalanine ammonia-lyase (PAL) is an enzyme that stereoselectively deaminates L-phenylalanine and its analogs to the corresponding trans-cinnamic acid.[3] By treating the racemic 3-chloro-DL-phenylalanine with PAL, the L-enantiomer is converted to 3-chloro-trans-cinnamic acid, leaving the desired D-enantiomer unreacted.

Experimental Protocol: Enzymatic Resolution of 3-chloro-DL-phenylalanine

Materials:

| Reagent/Solvent | Concentration/Activity | Quantity |

| 3-chloro-DL-phenylalanine | - | 10 g |

| Phenylalanine Ammonia-Lyase (PAL) | (e.g., from Rhodotorula glutinis) | As per supplier's activity units |

| Borate Buffer | 0.1 M, pH 8.5 | 500 mL |

| Hydrochloric Acid | 1 M | As required |

Procedure:

-

The crude 3-chloro-DL-phenylalanine (10 g) is dissolved in 500 mL of 0.1 M borate buffer (pH 8.5).

-

Phenylalanine ammonia-lyase is added to the solution. The optimal enzyme concentration should be determined based on the specific activity of the enzyme batch.

-

The reaction mixture is incubated at 30-37 °C with gentle agitation.

-

The progress of the resolution is monitored by chiral High-Performance Liquid Chromatography (HPLC).

-

Once the L-enantiomer is completely consumed, the reaction is stopped by acidifying the mixture to pH 2 with 1 M HCl. This precipitates the 3-chloro-trans-cinnamic acid.

-

The mixture is filtered to remove the precipitated by-product.

-

The pH of the filtrate is carefully adjusted to the isoelectric point of 3-chloro-D-phenylalanine (around pH 6) to precipitate the product.

-

The solid 3-chloro-D-phenylalanine is collected by filtration, washed with cold water, and dried under vacuum.

N-Terminal Protection: Synthesis of this compound

The final step in the synthesis is the protection of the α-amino group of 3-chloro-D-phenylalanine with the Fmoc group. This is typically achieved by reacting the amino acid with an Fmoc-donating reagent under basic conditions. N-(9-Fluorenylmethoxycarbonyloxy)succinimide (Fmoc-OSu) is a preferred reagent as it is stable, easy to handle, and generally leads to cleaner reactions with fewer side products compared to Fmoc-Cl.[9]

Experimental Protocol: Fmoc Protection of 3-chloro-D-phenylalanine

Materials:

| Reagent/Solvent | Molecular Weight ( g/mol ) | Quantity | Moles |

| 3-chloro-D-phenylalanine | 199.63 | 5.0 g | 0.025 |

| Fmoc-OSu | 337.32 | 8.8 g | 0.026 |

| Sodium Bicarbonate (NaHCO₃) | 84.01 | 4.2 g | 0.05 |

| Dioxane | - | 50 mL | - |

| Water | 18.02 | 50 mL | - |

| Diethyl Ether | 74.12 | As required | - |

| Hydrochloric Acid (1 M) | 36.46 | As required | - |

| Ethyl Acetate | 88.11 | As required | - |

| Hexane | 86.18 | As required | - |

Procedure:

-

3-chloro-D-phenylalanine (5.0 g, 0.025 mol) and sodium bicarbonate (4.2 g, 0.05 mol) are dissolved in a mixture of 50 mL of water and 50 mL of dioxane in a round-bottom flask.

-

The mixture is stirred until all solids are dissolved and then cooled to 0 °C in an ice bath.

-

A solution of Fmoc-OSu (8.8 g, 0.026 mol) in 50 mL of dioxane is added dropwise to the cooled amino acid solution over 30 minutes with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred overnight.

-

The reaction mixture is then diluted with water and washed with diethyl ether to remove any unreacted Fmoc-OSu and other non-polar impurities.

-

The aqueous layer is acidified to pH 2-3 with 1 M HCl, which will cause the this compound to precipitate as a white solid.

-

The product is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by recrystallization from an ethyl acetate/hexane solvent system to afford pure this compound as a white powder.

Characterization and Quality Control

Rigorous characterization of the final product is essential to ensure its identity, purity, and suitability for use in peptide synthesis.

Physicochemical Properties

| Property | Expected Value |

| Appearance | White to off-white powder |

| Molecular Formula | C₂₄H₂₀ClNO₄ |

| Molecular Weight | 421.87 g/mol |

| Melting Point | 121-126 °C[5] |

| Optical Rotation ([α]²⁰D) | +34 ± 2° (c=1 in DMF)[5] |

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides a definitive fingerprint of the molecule. Key expected signals include the characteristic peaks for the fluorenyl group protons, the aromatic protons of the chlorophenyl ring, and the α- and β-protons of the amino acid backbone.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum complements the ¹H NMR data and confirms the carbon framework of the molecule. Expected signals include those for the carbonyl carbons of the carboxyl and carbamate groups, the aromatic carbons of the fluorenyl and chlorophenyl rings, and the aliphatic carbons of the amino acid.[10][11][12]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands are expected for the N-H stretch of the carbamate, the C=O stretches of the carboxylic acid and carbamate, and the aromatic C-H and C=C stretches.[2][13][14]

-

Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is used to confirm the molecular weight of the synthesized compound. The expected [M+H]⁺ or [M-H]⁻ ion should be observed at m/z corresponding to the molecular formula.[15][16]

Purity Assessment

The purity of the final product should be assessed by High-Performance Liquid Chromatography (HPLC), preferably using a chiral column to confirm the enantiomeric excess of the D-isomer. A purity of ≥98% is generally required for use in peptide synthesis.

Workflow and Mechanistic Diagrams

To visually represent the synthetic process and underlying chemical transformations, the following diagrams are provided.

Caption: Overall workflow for the synthesis of this compound.

Caption: Simplified mechanism of the Strecker synthesis.

Caption: Simplified mechanism of Fmoc protection using Fmoc-OSu.

Conclusion and Field-Proven Insights

The synthesis of this compound is a multi-step process that requires careful execution and rigorous quality control. The outlined pathway, combining a classical Strecker synthesis with a highly selective enzymatic resolution, provides a reliable route to the enantiomerically pure precursor. The subsequent Fmoc protection is a standard procedure, but attention to purification is key to obtaining a product of high purity suitable for demanding applications like solid-phase peptide synthesis.

From a Senior Application Scientist's perspective, the following points are critical for success:

-

Purity of Starting Materials: The purity of the 3-chlorobenzaldehyde will directly impact the yield and purity of the racemic amino acid. It is advisable to use freshly distilled or high-purity starting material.

-

Safety in the Strecker Synthesis: The use of sodium cyanide necessitates strict adherence to safety protocols. The reaction should be quenched carefully with an oxidizing agent (e.g., bleach) before disposal to destroy any residual cyanide.

-

Optimization of Enzymatic Resolution: The efficiency of the enzymatic resolution is highly dependent on enzyme activity, pH, and temperature. Small-scale pilot reactions are recommended to optimize these parameters for the specific enzyme batch being used.

-

Recrystallization Technique: The final purification by recrystallization is a critical step. The slow addition of the anti-solvent (hexane) to a warm solution of the product in the solvent (ethyl acetate) is crucial for obtaining well-formed crystals and achieving high purity. Oiling out can be a problem if the anti-solvent is added too quickly or at too low a temperature.[17]

By following the detailed protocols and considering these field-proven insights, researchers and drug development professionals can confidently synthesize high-quality this compound for their advanced peptide-based projects.

References

- Iyer, M. S., Gigstad, K. M., Namdev, N. D., & Lipton, M. (1996). Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911. [Link]

- Kim, J. H., Kim, Y. H., & Kim, K. (2003). Characterization of a Thermostable D-Stereospecific Alanine Amidase from Brevibacillus borstelensis BCS-1. Journal of Bacteriology, 185(23), 6948–6959. [Link]

- Lipton, M. A., & Sachdeva, Y. P. (1996). Asymmetric catalysis of the Strecker amino acid synthesis by a cyclic dipeptide. Amino Acids, 11(3-4), 259-268. [Link]

- Wei, P., et al. (2014). Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor. PLoS ONE, 9(9), e108586. [Link]

- Wikipedia. (n.d.). Strecker amino acid synthesis.

- Smith, M. B. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. [Link]

- Hernández, D., et al. (2023). Protocol for Facile Synthesis of Fmoc-N-Me-AA-OH Using 2-CTC Resin as Temporary and Reusable Protecting Group. Molecules, 28(22), 7564. [Link]

- Ghosh, P., & Rajagopal, S. (2011). Characterization of Nα-Fmoc-protected Dipeptide Isomers by Electrospray Ionization Tandem Mass Spectrometry (ESI-MS(n)). Journal of Mass Spectrometry, 46(10), 1026-1034. [Link]

- CN1566080A - Resolution of DL-phenylalanine - Google P

- D'Urso, A., et al. (2019). Supramolecular Chiral Discrimination of D-Phenylalanine Amino Acid Based on a Perylene Bisimide Derivative. Frontiers in Chemistry, 7, 70. [Link]

- Ghosh, P., & Rajagopal, S. (2010). Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers. Journal of Mass Spectrometry, 45(6), 659-670. [Link]

- Iyer, M. S., et al. (1996). Asymmetric Catalysis of the Strecker Amino Acid Synthesis by a Cyclic Dipeptide. Journal of the American Chemical Society, 118(20), 4910-4911. [Link]

- Zuend, S. J., & Jacobsen, E. N. (2009). Scaleable catalytic asymmetric Strecker syntheses of unnatural α-amino acids.

- University of Rochester, Department of Chemistry. (n.d.).

- Total Synthesis. (n.d.). Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. [Link]

- Aapptec. (n.d.).

- Das, R., & Dasgupta, A. (2018). FT‐IR spectra of the Fmoc‐Trp‐OH bulk compound, shake and non‐shake xerogels.

- Reddit. (2019). Recrystallization solvent for boc-L-Phenylalanine. [Link]

- Uritu, C. M., et al. (2021). FTIR spectra of (a) the amino acid/peptide systems that formed...

- Havlin, R. H., et al. (2001). A Solid State 13C NMR, Crystallographic, and Quantum Chemical Investigation of Phenylalanine and Tyrosine Residues in. Journal of the American Chemical Society, 123(44), 10850-10859. [Link]

- Ailiesei, G. L., et al. (2022). (a) FTIR spectra of Fmoc-K3 and Fmoc-FFK3. Absorbance deconvolution in...

- Digital CSIC. (n.d.).

- Organic Chemistry Data. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]

- Reddit. (2022). Best solvent for FMOC removal. [Link]

- InstaNANO. (n.d.).

- Biological Magnetic Resonance Bank. (n.d.).

- Goormaghtigh, E., et al. (2021). Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation. Biophysical Journal, 120(3), 441-452. [Link]

- ResearchGate. (n.d.). Green Solid-Phase Peptide Synthesis (GSPPS)-III. Green solvents for Fmoc removal in peptide chemistry. [Link]

- Clay, D., et al. (2023). Switching Enantioselectivity in Phenylalanine Ammonia Lyase for the Synthesis of Electron‐Deficient Aromatic d‐Amino Acids. Angewandte Chemie International Edition, 62(39), e202306918. [Link]

- Contente, M. L., et al. (2023). Sustainable synthesis of L-phenylalanine derivatives in continuous flow by immobilized phenylalanine ammonia lyase.

- CN104649922A - Recrystallization method of L-phenylalanine crude product - Google P

- PubChem. (n.d.). 3-chloro-L-phenylalanine. [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Efficient Preparation of Enantiopure D-Phenylalanine through Asymmetric Resolution Using Immobilized Phenylalanine Ammonia-Lyase from Rhodotorula glutinis JN-1 in a Recirculating Packed-Bed Reactor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 5. Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chemimpex.com [chemimpex.com]

- 7. Strecker amino acid synthesis - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. total-synthesis.com [total-synthesis.com]

- 10. feh.scs.illinois.edu [feh.scs.illinois.edu]

- 11. FMOC-Ala-OH(35661-39-3) 13C NMR [m.chemicalbook.com]

- 12. bmse000045 L-Phenylalanine at BMRB [bmrb.io]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Characterization of Nα-Fmoc-protected dipeptide isomers by electrospray ionization tandem mass spectrometry (ESI-MS(n)): effect of protecting group on fragmentation of dipeptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Characterization of Nα-Fmoc-protected ureidopeptides by electrospray ionization tandem mass spectrometry (ESI-MS/MS): differentiation of positional isomers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. reddit.com [reddit.com]

A Comprehensive Technical Guide to the Solubility of Fmoc-3-chloro-D-phenylalanine

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Fmoc-3-chloro-D-phenylalanine in Peptide Synthesis

In the landscape of modern peptide-based drug discovery, the incorporation of non-canonical amino acids is a pivotal strategy for modulating the pharmacological profiles of therapeutic peptides.[1] this compound, a halogenated derivative of D-phenylalanine, offers a unique tool to enhance peptide properties such as metabolic stability, binding affinity, and cell permeability.[1][2] The introduction of a chlorine atom onto the phenyl ring can alter the electronic distribution and introduce new intramolecular and intermolecular interactions, including halogen bonding.[1] The D-configuration of this amino acid is particularly valuable for creating peptides with increased resistance to proteolytic degradation.[1]

Successful solid-phase peptide synthesis (SPPS) hinges on the complete solubilization of reagents, particularly the Fmoc-protected amino acids, in the reaction solvent.[3] Poor solubility can lead to significant challenges, including incomplete coupling reactions, the formation of deletion sequences, and peptide aggregation, all of which compromise the purity and yield of the final product.[3][4] This guide provides an in-depth exploration of the solubility characteristics of this compound, offering both available data and robust experimental protocols for its determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its behavior in various solvent systems.

| Property | Value | Source |

| Synonyms | Fmoc-D-Phe(3-Cl)-OH, Fmoc-m-chloro-D-Phe-OH | [2] |

| Molecular Formula | C₂₄H₂₀ClNO₄ | [2] |

| Molecular Weight | 421.9 g/mol | [2] |

| Appearance | White powder | [2] |

| Melting Point | 121 - 126 °C | [2] |

| Optical Rotation | [a]²⁰D = 34 ± 2 ° (C=1 in DMF) | [2] |

| Storage | 0 - 8 °C | [2] |

Understanding the Solubility of Fmoc-Amino Acids

The solubility of an Fmoc-protected amino acid is governed by a complex interplay of factors inherent to both the solute and the solvent.

Key Influencing Factors:

-

Amino Acid Side Chain: The nature of the amino acid side chain is a primary determinant of solubility. The bulky and hydrophobic nature of the 3-chlorophenyl side chain in this compound, coupled with the large, hydrophobic Fmoc protecting group, suggests that its solubility will be favored in polar aprotic solvents.[3][5]

-

Solvent System: The choice of solvent is critical. Polar aprotic solvents like N,N-Dimethylformamide (DMF) and N-Methyl-2-pyrrolidone (NMP) are the most common and effective solvents for SPPS due to their excellent ability to dissolve a wide range of Fmoc-amino acids.[3][6]

-

Solvent Quality: The purity of the solvent is paramount. DMF, for instance, can degrade over time to form dimethylamine, which can negatively impact solubility and even lead to premature deprotection of the Fmoc group.[7] The presence of water in the solvent can also decrease the solubility of hydrophobic Fmoc-amino acids.[7]

-

Temperature: Solubility is generally temperature-dependent. For many Fmoc-amino acids, a modest increase in temperature (e.g., to 30-40°C) can significantly improve solubility.[3][7] However, excessive heating should be avoided to prevent potential degradation.

-

Aggregation: Fmoc-protected amino acids have a tendency to aggregate in solution, which can reduce their effective concentration and hinder reactivity.[7]

Solubility Data for this compound and Related Compounds

Qualitative Solubility of this compound:

| Solvent | Reported Solubility | Source |

| N,N-Dimethylformamide (DMF) | Soluble | [1] |

Quantitative Solubility of Fmoc-D-Phenylalanine (an analogous compound):

As a close structural analog, the solubility of Fmoc-D-phenylalanine can provide a useful benchmark for estimating the solubility of its chlorinated counterpart.

| Solvent | Molar Solubility (mol/L) at 298.15 K |

| Methanol | 0.085 |

| Ethanol | 0.063 |

| Isopropanol | 0.042 |

| Acetonitrile | 0.121 |

| Acetone | 0.235 |

| Ethyl Acetate | 0.057 |

| N,N-Dimethylformamide (DMF) | >0.9 (highly soluble) |

| Dimethyl Sulfoxide (DMSO) | >0.9 (highly soluble) |

Note: The data for Fmoc-D-phenylalanine is adapted from various sources for comparative purposes.

Experimental Protocols for Determining Solubility

Given the limited publicly available quantitative data, researchers will often need to determine the solubility of this compound in their specific solvent systems. The following are robust, step-by-step protocols for this purpose.

Protocol 1: Solubility Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a highly accurate and sensitive method for determining solubility.[3][7]

Materials:

-

This compound

-

Solvent of interest (e.g., peptide-synthesis-grade DMF)

-

HPLC system with a UV detector

-

Reversed-phase HPLC column (e.g., C18)

-

Mobile phase solvents (e.g., acetonitrile, water, trifluoroacetic acid)

-

Syringe filters (0.22 µm)

-

Vials with screw caps

-

Thermostatic shaker or orbital shaker

-

Analytical balance and volumetric flasks

Methodology:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a vial containing a known volume of the solvent.

-

Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25°C).

-

Agitate the mixture for a sufficient time (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, allow the suspension to settle.

-

-

Preparation of Calibration Standards:

-

Prepare a series of standard solutions of this compound in the solvent of interest with known concentrations.

-

-

HPLC Analysis:

-

Carefully withdraw a known volume of the supernatant (the saturated solution) and filter it through a 0.22 µm syringe filter.

-

Accurately dilute a known volume of the filtered saturated solution with the solvent to bring the concentration within the range of the calibration curve.

-

Filter the calibration standards through a 0.22 µm syringe filter.

-

Inject the standards and the diluted sample onto the HPLC system.

-

Develop a suitable gradient elution method to separate the analyte from any impurities. Monitor the elution using a UV detector at a wavelength where the Fmoc group has strong absorbance (e.g., 265 nm).[3]

-

-

Calculation of Solubility:

-

Construct a calibration curve by plotting the peak area of the Fmoc-amino acid against the concentration for the standard solutions.

-

Determine the concentration of the diluted sample from the calibration curve.

-

Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor. This value represents the solubility of this compound in the solvent at the specified temperature.[7]

-

Caption: Workflow for solubility determination by HPLC.

Protocol 2: Practical Approach for SPPS Applications

For the purpose of preparing a stock solution for SPPS, a more practical approach can be taken to ensure complete dissolution.

Materials:

-

This compound

-

Anhydrous, peptide-synthesis-grade DMF

-

Vortex mixer

-

Ultrasonic bath

Methodology:

-

Weighing: Accurately weigh the required amount of this compound into a clean, dry vial.

-

Solvent Addition: Add the calculated volume of anhydrous DMF to achieve the desired concentration (e.g., 0.5 M).

-

Initial Mixing: Tightly cap the vial and vortex vigorously for 1-2 minutes.

-

Sonication: Place the vial in an ultrasonic bath. Sonicate for 5-15 minutes, or until the solid is completely dissolved and the solution becomes clear.[7]

-

Gentle Warming (Optional): If sonication alone is insufficient, gently warm the vial in a water bath to 30-40°C while continuing to mix or sonicate periodically.[7]

-

Final Inspection: Once dissolved, visually inspect the solution to ensure no particulate matter remains. The solution is now ready for use in the peptide synthesizer.

Caption: Practical workflow for preparing a solution for SPPS.

Conclusion and Recommendations

The solubility of this compound is a critical parameter for its successful application in solid-phase peptide synthesis. While comprehensive quantitative data is sparse, it is established to be soluble in DMF, the workhorse solvent of SPPS. For researchers encountering solubility challenges or requiring precise concentration data, the HPLC-based protocol outlined in this guide provides a reliable method for accurate determination. In the context of routine peptide synthesis, a practical approach involving sonication and gentle warming is typically sufficient to achieve the necessary concentrations for efficient coupling reactions. It is imperative to use high-purity, anhydrous solvents to mitigate potential solubility issues and side reactions. By understanding the factors that influence solubility and employing robust experimental techniques, researchers can effectively harness the potential of this compound to create novel and impactful peptides.

References

- BenchChem. (2025). A Comparative Guide to Fmoc-D-Phe(2,4-Cl2)-OH and Other Halogenated Phenylalanine Derivatives in Peptide Synthesis. BenchChem Technical Support.

- BenchChem. (2025). Technical Support Center: Fmoc-Amino Acid Solubility. BenchChem Technical Support.

- BenchChem. (2025). A Researcher's Guide to Fmoc-Protected Phenylalanine Derivatives in Solid-Phase Peptide Synthesis. BenchChem Technical Support.

- BenchChem. (2025). Solubility of Fmoc-protected amino acids. BenchChem Technical Support.

- ResearchGate. (n.d.). Solubility of reagents (Fmoc-AA-OH and additive coupling reagents) in PolarClean at RT.

- ResearchGate. (n.d.). Solubility of Fmoc-D-Phenylalanine in Twelve Mono-Solvents: Characterization, Determination, Analysis and Model Correlation.

- UCI Department of Chemistry. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2).

- ResearchGate. (n.d.). (a) The chemical formulae of Fmoc chloride, L-phenylalanine,....

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. pdf.benchchem.com [pdf.benchchem.com]

The Cornerstone of Modern Peptide Synthesis: An In-depth Technical Guide to Fmoc Protecting Group Chemistry

For researchers, scientists, and drug development professionals engaged in the synthesis of peptides, a deep understanding of the underlying chemistry is paramount. The 9-fluorenylmethoxycarbonyl (Fmoc) protecting group has become the linchpin of modern solid-phase peptide synthesis (SPPS), offering a mild and versatile strategy for the construction of complex peptide chains. This guide provides a comprehensive exploration of Fmoc chemistry, from its fundamental principles to practical applications and troubleshooting, empowering you to navigate the nuances of peptide synthesis with confidence and precision.

The Genesis and Rationale of Fmoc Chemistry

The advent of Fmoc-based SPPS, pioneered by Eric Atherton and Bob Sheppard in the late 1970s, marked a significant advancement over the traditional tert-butyloxycarbonyl (Boc) approach.[1] The primary driver for this shift was the need for milder reaction conditions, particularly during the repetitive deprotection steps of the α-amino group.[2] While Boc chemistry relies on harsh acidic conditions (e.g., strong trifluoroacetic acid or hydrogen fluoride) for deprotection, the Fmoc group is cleaved under mild basic conditions.[2][] This fundamental difference provides a crucial advantage: the ability to synthesize peptides with acid-sensitive modifications, such as phosphorylation and glycosylation, which would not survive the rigors of Boc-SPPS.[2][4]

The elegance of the Fmoc strategy lies in its principle of orthogonality .[2][5] In an orthogonal protection scheme, the Nα-protecting group (Fmoc) and the side-chain protecting groups can be removed under distinct and non-interfering conditions.[6] In Fmoc-SPPS, the base-labile Fmoc group is removed at each cycle, while the acid-labile side-chain protecting groups (e.g., tBu, Boc, Trt) remain intact until the final cleavage from the resin with a strong acid like trifluoroacetic acid (TFA).[5][] This ensures the integrity of the growing peptide chain and simplifies the synthesis of complex, multifunctional peptides.

The Chemistry of the Fmoc Group: Protection and Deprotection

The Fmoc group is a carbamate that effectively shields the primary or secondary amine of an amino acid. Its chemical structure, featuring a fluorenyl ring system, is central to its unique properties.[5]

Introduction of the Fmoc Group

The Fmoc group is typically introduced to the α-amino group of an amino acid using 9-fluorenylmethyl chloroformate (Fmoc-Cl) or 9-fluorenylmethyl succinimidyl carbonate (Fmoc-OSu) under basic conditions. The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the Fmoc reagent.[8]

The Mechanism of Fmoc Deprotection

The removal of the Fmoc group is the cornerstone of the iterative cycle of peptide chain elongation in Fmoc-SPPS. This process is a classic example of a β-elimination reaction.[][9]

The deprotection is initiated by a base, most commonly a secondary amine like piperidine, which abstracts the acidic proton on the C9 carbon of the fluorene ring.[9][10] This deprotonation is facilitated by the electron-withdrawing nature of the fluorene system, which stabilizes the resulting carbanion.[8][9] The unstable intermediate then undergoes elimination, releasing the free amine of the peptide, carbon dioxide, and dibenzofulvene (DBF).[][10] The secondary amine used for deprotection also acts as a scavenger for the liberated DBF, forming a stable adduct and preventing side reactions.[9][10]

Caption: Mechanism of Fmoc deprotection by a secondary amine base.

The Fmoc Solid-Phase Peptide Synthesis (SPPS) Cycle

Fmoc-SPPS is a cyclical process where each cycle adds one amino acid to the growing peptide chain, which is anchored to an insoluble solid support (resin).[1][11] This allows for easy removal of excess reagents and byproducts by simple filtration and washing.[1]

The key steps in a single cycle are:

-

Deprotection: Removal of the Nα-Fmoc group from the resin-bound peptide using a solution of a secondary amine, typically 20% piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[5][12]

-

Washing: Thorough washing of the resin to remove the deprotection reagent and the DBF-adduct.

-

Coupling: Activation of the carboxyl group of the incoming Fmoc-protected amino acid and its subsequent coupling to the free N-terminus of the resin-bound peptide, forming a new peptide bond.

-

Washing: Removal of excess activated amino acid and coupling reagents.

This cycle is repeated until the desired peptide sequence is assembled.

Caption: The iterative cycle of Fmoc-based solid-phase peptide synthesis.

Critical Parameters and Methodologies in Fmoc-SPPS

The success of Fmoc-SPPS hinges on the careful control of several experimental parameters.

Choice of Solid Support (Resin)

The selection of the resin is dictated by the desired C-terminal functionality of the peptide.[13]

| Resin Type | C-Terminal Functionality | Cleavage Condition |

| Wang Resin | Carboxylic acid | Strong acid (e.g., TFA) |

| Rink Amide Resin | Amide | Strong acid (e.g., TFA) |

| 2-Chlorotrityl Chloride Resin | Carboxylic acid (protected) | Mild acid (e.g., 1% TFA in DCM) |

Deprotection Reagents and Conditions

While 20% piperidine in DMF is the standard, other bases and solvent systems can be employed to address specific challenges.[14]

| Base | Concentration | Solvent | Typical Deprotection Time | Notes |

| Piperidine | 20-50% (v/v) | DMF, NMP | 5-20 minutes | The most common and well-established reagent.[9] |

| Piperazine | 5% (v/v) with 2% DBU | NMP | Faster than piperidine | Can minimize diketopiperazine formation.[15] |

| 4-Methylpiperidine | 20% (v/v) | DMF | Similar to piperidine | A less volatile alternative to piperidine.[16] |

| DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) | 2% (v/v) with 2% piperidine | DMF, NMP | Very rapid | A non-nucleophilic base, can reduce side reactions.[12] |

Note: Deprotection times can vary depending on the amino acid sequence and the steric hindrance around the N-terminus.

Monitoring Fmoc Deprotection

The completion of the deprotection step is critical for preventing deletion sequences. The strong UV absorbance of the dibenzofulvene-piperidine adduct at around 301 nm allows for real-time monitoring of the Fmoc removal, ensuring the reaction goes to completion.[2][]

Coupling Reagents

Efficient peptide bond formation requires the activation of the carboxylic acid of the incoming amino acid. A variety of coupling reagents are available, each with its own advantages.

| Coupling Reagent | Description |

| HBTU/HATU | Aminium/uronium-based reagents that form highly reactive activated esters. Often used with a base like DIPEA.[17] |

| DIC/Oxyma | Carbodiimide-based activation in the presence of OxymaPure® as an additive to suppress racemization. |

| PyBOP | Phosphonium-based reagent, particularly effective for sterically hindered couplings.[17] |

Final Cleavage and Deprotection

Once the peptide chain is fully assembled, it is cleaved from the resin, and the side-chain protecting groups are simultaneously removed. This is typically achieved by treating the peptidyl-resin with a "cleavage cocktail" containing a strong acid, most commonly trifluoroacetic acid (TFA), along with a variety of scavengers.[18] These scavengers are crucial for quenching the highly reactive cationic species generated during the deprotection of side chains, thus preventing modification of sensitive residues like tryptophan, methionine, and cysteine.[18]

A common cleavage cocktail is Reagent K, which consists of TFA, water, phenol, thioanisole, and 1,2-ethanedithiol (EDT).[18] However, for many standard peptides, a simpler mixture of TFA, water, and triisopropylsilane (TIS) is sufficient.[11][18]

Common Challenges and Troubleshooting in Fmoc Chemistry

Despite its robustness, Fmoc-SPPS is not without its challenges. Understanding and mitigating these potential pitfalls is key to successful peptide synthesis.

Aspartimide Formation

One of the most significant side reactions in Fmoc chemistry is the formation of a cyclic aspartimide intermediate, particularly at Asp-Xxx sequences.[4] This can lead to a mixture of α- and β-aspartyl peptides, as well as piperidide adducts, which are difficult to separate from the desired product.[17]

Mitigation Strategies:

-

Use of HOBt: Adding 1-hydroxybenzotriazole (HOBt) to the piperidine deprotection solution can help suppress aspartimide formation.[17][19]

-

Backbone Protection: Employing a backbone-protected aspartic acid derivative, such as Fmoc-Asp(OMpe)-OH, can effectively prevent this side reaction.

Diketopiperazine (DKP) Formation

The formation of a cyclic dipeptide, or diketopiperazine, can occur at the dipeptide stage (H-Xaa-Yaa-Resin), leading to cleavage of the peptide from the resin and termination of the synthesis.[15] This is particularly problematic for sequences containing proline or glycine at the second or third position from the C-terminus.

Mitigation Strategies:

-

Use of 2-Chlorotrityl Resin: This highly acid-labile resin allows for the attachment of the first amino acid under conditions that minimize DKP formation.[15]

-

Coupling of a Dipeptide: Introducing the first two amino acids as a pre-formed dipeptide can bypass the susceptible stage.

Racemization

Racemization of amino acids, particularly during the activation and coupling steps, can lead to the formation of diastereomeric impurities. Histidine and cysteine are particularly prone to racemization.[4]

Mitigation Strategies:

-

Choice of Coupling Reagents: Using additives like OxymaPure® with carbodiimides can minimize racemization.

-

Careful Control of Base: The amount and type of base used during coupling should be carefully controlled, as excess base can promote racemization.[17]

Experimental Protocols

Standard Fmoc Deprotection Protocol

-

Swell the peptidyl-resin in DMF for 30-60 minutes.

-

Drain the DMF.

-

Add a solution of 20% (v/v) piperidine in DMF to the resin (approximately 10 mL per gram of resin).[12]

-

Agitate the mixture at room temperature for an initial 2-3 minutes.

-

Drain the deprotection solution.

-

Add a fresh portion of 20% piperidine in DMF and agitate for an additional 5-15 minutes.[12] The progress can be monitored by taking a small aliquot of the solution and measuring its UV absorbance.

-

Drain the solution and wash the resin thoroughly with DMF (3-5 times) to remove all traces of piperidine and the DBF-adduct.

Standard HBTU/DIPEA Coupling Protocol

-

In a separate vessel, dissolve the Fmoc-amino acid (3-5 equivalents relative to the resin loading) and HBTU (3-5 equivalents) in DMF.

-

Add N,N-diisopropylethylamine (DIPEA) (6-10 equivalents) to the amino acid solution and pre-activate for 1-2 minutes.

-

Add the activated amino acid solution to the deprotected peptidyl-resin.

-

Agitate the mixture at room temperature for 30-60 minutes. The completion of the coupling can be monitored using a colorimetric test such as the Kaiser test.

-

Drain the coupling solution and wash the resin thoroughly with DMF (3-5 times).

Conclusion: The Enduring Power of Fmoc Chemistry

Fmoc protecting group chemistry has revolutionized the field of peptide synthesis, enabling the routine and automated production of complex peptides for a vast array of applications in research, diagnostics, and therapeutics.[2][11] Its mild reaction conditions, orthogonal protection strategy, and amenability to monitoring have solidified its position as the gold standard in modern peptide synthesis.[2][4] By mastering the principles and practicalities of Fmoc chemistry, researchers can unlock the full potential of this powerful synthetic tool to advance the frontiers of science and medicine.

References

- Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2) - UCI Department of Chemistry. (2020). University of California, Irvine.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Fmoc Amino Acids for SPPS. AltaBioscience.

- Fmoc Solid Phase Peptide Synthesis. ChemPep.

- Focus on FMOC chemistry. LGC Standards.

- Behrendt, R., White, P., & Offer, J. (2016). Advances in Fmoc solid-phase peptide synthesis. Journal of Peptide Science, 22(1), 4–27.

- de la Torre, B. G., & Albericio, F. (2019). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 24(21), 3899.

- Fmoc Protecting Group: Fmoc Protection & Deprotection Mechanism. Total Synthesis.

- Lund, S. H., et al. (2021). Fmoc-Removal with Pyrrolidine Expands the Available Solvent Space in Green Solid-Phase Peptide Synthesis. ACS Sustainable Chemistry & Engineering, 9(41), 13833–13843.

- Fields, G. B. (1997). Methods for Removing the Fmoc Group. In: Methods in Enzymology, Volume 289, 104-112.

- Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol. BOC Sciences.

- Why Fmoc-Protected Amino Acids Domin

- Packman, L. C. (1994). Base-induced side reactions in Fmoc-solid phase peptide synthesis: Minimization by use of piperazine as Nα-deprotection reagent. Tetrahedron Letters, 35(43), 7959-7962.

- Fmoc vs Boc: Choosing the Right Amino Acid Deriv

- Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides.

- Overview of Fmoc Amino Acids. ChemPep.

- Fields, G. B., & Noble, R. L. (1990). Methods for Removing the Fmoc Group. International Journal of Peptide and Protein Research, 35(3), 161-214.

- Yang, Y., et al. (2022). Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis. ACS Omega, 7(14), 11845–11853.

- N-Terminal Deprotection - Fmoc removal. Aapptec Peptides.

- Practical Synthesis Guide to Solid Phase Peptide Chemistry. Advanced ChemTech.

- Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology, 1348, 33–50.

Sources

- 1. Focus on FMOC chemistry | LGC Standards [lgcstandards.com]

- 2. Fmoc Amino Acids for SPPS - AltaBioscience [altabioscience.com]

- 4. Advances in Fmoc solid‐phase peptide synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chempep.com [chempep.com]

- 6. peptide.com [peptide.com]

- 8. total-synthesis.com [total-synthesis.com]

- 9. Methods for Removing the Fmoc Group | Springer Nature Experiments [experiments.springernature.com]

- 10. Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]

- 12. peptide.com [peptide.com]

- 13. chem.uci.edu [chem.uci.edu]

- 14. Deprotection - Wordpress [reagents.acsgcipr.org]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chempep.com [chempep.com]

- 18. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 19. researchgate.net [researchgate.net]

The Strategic Incorporation of Chlorine in Phenylalanine Analogs: A Technical Guide for Drug Discovery and Chemical Biology

Abstract

The substitution of hydrogen with chlorine on the phenyl ring of phenylalanine creates a class of non-proteinogenic amino acids with profound and diverse effects on biological systems. This technical guide provides an in-depth exploration of the multifaceted role of chlorine substituents in phenylalanine analogs, intended for researchers, scientists, and professionals in drug development. We will dissect the impact of chlorination on the physicochemical properties of these analogs, including electronics, lipophilicity, and conformation. Furthermore, this guide will detail synthetic strategies, explore key biological activities through case studies, and provide robust experimental protocols for their synthesis and evaluation. The overarching goal is to furnish a comprehensive resource that not only explains the "what" but also the "why" behind the strategic use of chlorinated phenylalanine analogs in modern medicinal chemistry and chemical biology.

Introduction: Beyond the Canonical Amino Acid

1.1 Phenylalanine as a Scaffold in Drug Design

Phenylalanine, with its aromatic side chain, is a fundamental building block of proteins and a common structural motif in a vast array of bioactive molecules. Its phenyl ring offers a scaffold for various interactions within biological systems, including van der Waals forces, hydrophobic interactions, and π-π stacking. This inherent versatility has made phenylalanine and its derivatives cornerstones in the design of peptidomimetics and small molecule drugs targeting a wide range of diseases[1].

1.2 The Unique Influence of Halogenation

The introduction of halogen atoms into organic molecules is a well-established strategy in drug discovery to modulate their biological and physicochemical properties.[2][3] Halogens, including fluorine, chlorine, bromine, and iodine, can influence a molecule's size, lipophilicity, metabolic stability, and binding affinity for its target.[4][5] Among these, chlorine holds a special place due to its balanced properties.

1.3 Focus on Chlorine: A Versatile Tool

Chlorine is a particularly intriguing substituent in drug design.[6] Its van der Waals radius (1.75 Å) is larger than that of hydrogen (1.2 Å) but not as large as bromine or iodine, allowing for significant steric influence without being excessively bulky. Its electronegativity (3.16 on the Pauling scale) and ability to participate in halogen bonding provide unique avenues for enhancing molecular interactions.[4] This guide will focus specifically on the role of the chlorine substituent in phenylalanine analogs, a modification that has led to invaluable research tools and promising therapeutic candidates.

Physicochemical Consequences of Chlorine Substitution

The introduction of a chlorine atom onto the phenyl ring of phenylalanine instigates a cascade of changes in its physicochemical properties. Understanding these changes is paramount for the rational design of analogs with desired biological activities.

2.1 Electronic Effects: Modulating Aromaticity